"synthesis and characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide"
"synthesis and characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide"
An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
Abstract
Introduction and Strategic Approach
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a tertiary amide derivative of the nicotinamide scaffold, featuring a piperazine moiety at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol .[1] The structure combines the privileged piperazine motif, common in pharmacologically active compounds, with a substituted nicotinamide core.[2]
The synthetic strategy detailed herein is predicated on a convergent, two-stage approach that offers high efficiency and control over the final product's purity. The core logic involves two key transformations:
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Amide Bond Formation: The creation of the N-Ethyl-N-methylamide from a suitable carboxylic acid precursor.
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Nucleophilic Aromatic Substitution (SNAr): The introduction of the piperazine ring onto the pyridine core via displacement of a halogen leaving group.[3]
The pyridine ring is electron-deficient, and the presence of an electron-withdrawing group (like the amide) further activates the 2-position towards nucleophilic attack, making the SNAr reaction with an amine like piperazine a highly favorable and predictable transformation.[4][5] Our proposed route begins with the commercially available 2-chloronicotinic acid, proceeds through an activated acid chloride intermediate, and culminates in the SNAr reaction to yield the final product.
Proposed Synthetic Pathway
The synthesis is designed as a two-step sequence starting from 2-chloronicotinic acid. The first step involves the formation of the key intermediate, N-Ethyl-N-methyl-2-chloronicotinamide. The second step is the nucleophilic aromatic substitution reaction with piperazine to yield the target molecule.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. All reagents should be of high purity (≥98%) and used as received from commercial suppliers.
| Reagent | Formula | M.W. ( g/mol ) | Role |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Starting Material |
| Oxalyl Chloride | (COCl)₂ | 126.93 | Activating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N-Ethyl-N-methylamine | C₃H₉N | 59.11 | Nucleophile |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Solvent |
Step 1: Synthesis of N-Ethyl-N-methyl-2-chloronicotinamide (2)
This step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by immediate reaction with the secondary amine.
Protocol:
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloronicotinic acid (1) (10.0 g, 63.5 mmol).
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Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice-water bath.
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Acid Chloride Formation: Add oxalyl chloride (6.5 mL, 76.2 mmol, 1.2 equiv) dropwise to the stirred suspension over 15 minutes. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
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Scientist's Note: Oxalyl chloride is preferred over thionyl chloride in many lab-scale preparations as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup. The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active acylating species.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.
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Reagent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous DCM (2 x 20 mL) to ensure complete removal. The resulting crude 2-chloronicotinoyl chloride is a yellow solid or oil and is used immediately in the next step without further purification.
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Amidation: Re-dissolve the crude acid chloride in anhydrous DCM (100 mL) and cool the solution to 0 °C. In a separate flask, prepare a solution of N-ethyl-N-methylamine (8.3 mL, 95.3 mmol, 1.5 equiv) and triethylamine (13.3 mL, 95.3 mmol, 1.5 equiv) in anhydrous DCM (30 mL).
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Amine Addition: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
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Scientist's Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the amidation reaction, preventing the protonation and deactivation of the nucleophilic amine.
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Reaction Completion & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford N-Ethyl-N-methyl-2-chloronicotinamide (2) as a white to pale yellow solid.
Step 2: Synthesis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide (3)
This final step is a nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen displaces the chloride ion at the C2 position of the pyridine ring.
Protocol:
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Reaction Setup: In a 250 mL round-bottom flask, combine N-Ethyl-N-methyl-2-chloronicotinamide (2) (assumed 10.0 g, 50.3 mmol from the previous step), anhydrous piperazine (13.0 g, 151.0 mmol, 3.0 equiv), and potassium carbonate (20.9 g, 151.0 mmol, 3.0 equiv).
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Scientist's Note: An excess of piperazine is used to drive the reaction to completion and to act as a secondary base. Anhydrous conditions are important. Potassium carbonate is a solid base that neutralizes the HCl formed, preventing the formation of piperazine salts.
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Solvent Addition: Add anhydrous acetonitrile (120 mL).
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Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) to remove excess piperazine and any remaining salts. Wash the organic layer with brine (50 mL).
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Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, DCM:Methanol gradient, with 1% triethylamine added to the mobile phase to prevent tailing) to yield N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide (3) as a solid.
Characterization and Data Analysis
A rigorous characterization workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Sources
- 1. N-ETHYL-N-METHYL-2-PIPERAZIN-1-YLNICOTINAMIDE CAS#: 912761-62-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
